molecular formula C21H19NO3 B4033243 1-(3,4-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

1-(3,4-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

Cat. No.: B4033243
M. Wt: 333.4 g/mol
InChI Key: NLIUUSGAAIVMFJ-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is 333.13649347 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Interactions and Compounds Formation

The interaction of similar compounds with α-aminocarbonyl compounds leads to the formation of N-α-aminocarbonyl-substituted isoquinolinium compounds, which can be converted into dibenzo quinolizinium compounds. Such processes are significant in the synthesis of natural alkaloids like dehydronorcoraldine (I. Shcherbakova et al., 2004).

Synthesis of Heterocycles

The compound has been used as a building block for synthesizing various heterocycles. These heterocycles are significant due to their pharmacophoric activities against profound diseases. Their synthesis and properties are important in organic chemistry, particularly in the development of therapeutic potentials (I. H. E. Azab & H. Saad, 2016).

One-Pot Synthesis Applications

The compound is used in one-pot multicomponent reactions for synthesizing derivatives like 1-aryl-1,2-dihydrobenzo[f]quinolin-3(4H)-ones. This method is advantageous due to mild reaction conditions, good yields, and environmental friendliness, aligning with green chemistry principles (Xuemei Wang et al., 2013).

Cytotoxic Activity

Derivatives of the compound have shown potent cytotoxic activities against various cancer cell lines, indicating their potential use in cancer therapy. The study of these derivatives provides valuable information on their growth inhibitory properties (L. Deady et al., 2003).

Spectroscopic Characterization and Theoretical Studies

The compound's derivatives have been subject to DFT and TD-DFT/PCM calculations for understanding their molecular structure and spectroscopic characterization. These studies are crucial for exploring their biological potentials and applications in various fields (Nuha Wazzan et al., 2016).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-18-10-8-14(11-19(18)25-2)16-12-20(23)22-17-9-7-13-5-3-4-6-15(13)21(16)17/h3-11,16H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUUSGAAIVMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.